3,5-Difluoro-4-hydroxybenzaldehyde molecular weight
3,5-Difluoro-4-hydroxybenzaldehyde molecular weight
Technical Whitepaper: 3,5-Difluoro-4-hydroxybenzaldehyde
Executive Summary 3,5-Difluoro-4-hydroxybenzaldehyde (DFHB) represents a critical scaffold in modern medicinal chemistry and materials science.[1] Distinguished by its dual fluorine substitution ortho to the phenolic hydroxyl group, DFHB exhibits unique electronic properties—specifically enhanced acidity and lipophilicity—compared to its non-fluorinated parent, 4-hydroxybenzaldehyde. This guide provides a comprehensive technical analysis of DFHB, focusing on its physicochemical profile, synthetic utility in Schiff base formation, and application in drug development.
Part 1: Physicochemical Profile[2][3]
The introduction of fluorine atoms at the 3 and 5 positions fundamentally alters the molecular behavior of the benzaldehyde core. The high electronegativity of fluorine exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring and the hydroxyl group.
Table 1: Core Technical Specifications
| Property | Specification | Technical Note |
| Molecular Weight | 158.10 g/mol | Crucial for stoichiometric calculations in Schiff base condensation. |
| Molecular Formula | C₇H₄F₂O₂ | Exact Mass: 158.0179 Da |
| CAS Number | 118276-06-5 | Specific to the 4-hydroxy isomer.[1] |
| Appearance | White to cream crystalline powder | Melting Point: 119–126 °C |
| Acidity (pKa) | ~5.8 - 6.2 (Predicted) | Significantly more acidic than 4-hydroxybenzaldehyde (pKa 7.61) due to F-atom electron withdrawal. |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; lipophilicity (logP) is increased by fluorination. |
Structural Logic & Electronic Effects
The strategic placement of fluorine atoms serves two primary functions in drug design:
-
pKa Modulation: The electron-withdrawing nature of fluorine stabilizes the phenoxide anion, lowering the pKa. This is vital for enzyme active site interactions where hydrogen bond donation/acceptance is pH-dependent.
-
Metabolic Stability: The C-F bond is metabolically robust, often blocking oxidation at the 3,5-positions (metabolic blocking), thereby extending the half-life of derived pharmacophores.
Figure 1: Structural-Electronic relationships in DFHB. The fluorine atoms (Red) inductively destabilize the O-H bond, increasing acidity, while simultaneously increasing the electrophilicity of the carbonyl carbon.
Part 2: Synthetic Utility & Mechanism
The primary synthetic application of DFHB is as a precursor for Schiff bases (imines) . These derivatives are ubiquitous in medicinal chemistry, serving as linkers in antimicrobial, anticancer, and anti-inflammatory agents.
The Fluorine Advantage in Synthesis
In Schiff base formation, the rate-determining step is often the nucleophilic attack of the amine on the carbonyl carbon. The electron-withdrawing fluorine atoms in DFHB make the carbonyl carbon more electropositive (more electrophilic) compared to non-fluorinated benzaldehydes, potentially accelerating reaction kinetics under mild conditions.
Reaction Mechanism: Schiff Base Condensation
The reaction proceeds via a reversible acid-catalyzed condensation between DFHB and a primary amine.
Figure 2: Step-wise mechanism of Schiff base formation using DFHB. Acid catalysis facilitates the elimination of water from the carbinolamine intermediate.[2]
Part 3: Experimental Protocol
Protocol: Synthesis of (E)-4-((3,5-difluoro-4-hydroxybenzylidene)amino)benzoic acid Rationale: This protocol demonstrates the coupling of DFHB with p-aminobenzoic acid (PABA) to create a conjugated system common in liquid crystal and bioactive research.
Materials:
-
3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq, 158.1 mg)[3]
-
p-Aminobenzoic acid (1.0 eq, 137.1 mg)
-
Ethanol (Absolute, 10 mL)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Methodology:
-
Solubilization: Dissolve 1.0 mmol of DFHB in 5 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve 1.0 mmol of p-aminobenzoic acid in 5 mL of warm ethanol.
-
Addition: Slowly add the amine solution to the aldehyde solution with constant magnetic stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: The acid protonates the carbonyl oxygen, enhancing electrophilicity.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.6) should disappear.
-
Precipitation: Allow the reaction mixture to cool to room temperature, then place in an ice bath. The Schiff base typically precipitates as a colored solid.
-
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 2 mL) to remove unreacted starting materials. Recrystallize from hot ethanol if necessary.
-
Drying: Dry the product in a desiccator or vacuum oven at 50°C for 4 hours.
Part 4: Analytical Characterization
To validate the identity of DFHB or its derivatives, Nuclear Magnetic Resonance (NMR) is the gold standard.
Expected NMR Signals (DMSO-d6):
-
¹H NMR (Proton):
-
Aldehyde (-CHO): Singlet, δ 9.70 – 9.90 ppm. (Distinctive diagnostic peak).[4]
-
Aromatic Protons (H-2, H-6): Due to the symmetry of the 3,5-difluoro substitution, the protons at positions 2 and 6 are chemically equivalent. They typically appear as a doublet (due to H-F coupling, J ≈ 7-10 Hz) in the range of δ 7.40 – 7.70 ppm.
-
Hydroxyl (-OH): Broad singlet, δ 10.5 – 11.5 ppm (Exchangeable with D₂O).
-
-
¹⁹F NMR (Fluorine):
-
Single signal (due to symmetry) typically in the range of δ -130 to -140 ppm . This is the definitive confirmation of the fluorination pattern.
-
-
¹³C NMR (Carbon):
-
Carbonyl (C=O): ~190 ppm.
-
C-F Carbons (C-3, C-5): Doublet of doublets (dd) due to C-F coupling, ~150-155 ppm.
-
Part 5: Pharmaceutical Applications[1][4][7]
-
Aldose Reductase Inhibitors: DFHB derivatives are explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications (neuropathy, retinopathy). The fluorinated ring mimics the pharmacophore of established inhibitors like Sorbinil, providing better membrane permeability.
-
Antimicrobial Agents: Schiff bases derived from DFHB have shown enhanced activity against S. aureus and E. coli compared to non-fluorinated analogs. The lipophilic nature of the fluorine atoms facilitates penetration through the bacterial cell wall.
-
Liquid Crystals: Beyond pharma, the rigid, rod-like structure of DFHB Schiff bases makes them excellent mesogens for liquid crystal displays (LCDs), where the fluorine substituents lower the melting point and viscosity of the mesophase.
References
-
PubChem. (2025).[3][5] 3,5-Difluoro-4-hydroxybenzaldehyde (Compound).[1][3][6][7] National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2013).[8] Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols. New Journal of Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijmcmed.org [ijmcmed.org]
- 3. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 对羟基苯甲醛-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 6. H26139.03 [thermofisher.com]
- 7. PubChemLite - 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
